molecular formula C9H11NO3S B13037323 (3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13037323
M. Wt: 213.26 g/mol
InChI Key: CHRSJSYYDNVVMP-MRVPVSSYSA-N
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Description

(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral organic compound featuring a dihydrobenzofuran core substituted with a methylsulfonyl group at position 6 and an amine group at position 2. The stereochemistry at the 3rd position (S-configuration) distinguishes it from its enantiomer, (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine . Key functional groups include:

  • Methylsulfonyl (-SO₂CH₃): Enhances solubility and influences electronic properties.
  • Amine (-NH₂): Provides a site for hydrogen bonding or salt formation.
  • Dihydrobenzofuran core: Imparts rigidity and modulates lipophilicity.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(3S)-6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

CHRSJSYYDNVVMP-MRVPVSSYSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](CO2)N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Enantiomeric Pair: (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

The R-enantiomer shares identical molecular weight (197.07 g/mol) and formula (C₉H₁₁NO₂S) with the target compound but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities due to receptor-binding specificity. For example, the S-configuration may favor interactions with specific chiral pockets in enzymes, while the R-form could show reduced efficacy or unintended off-target effects .

Dihydrobenzofuran Derivatives

describes a structurally complex dihydrobenzo[b][1,4]dioxin derivative (C₆₂H₆₃O₂₂, MW 1158.1 g/mol) with multiple hydroxyl, methoxy, and chroman substituents . Key comparisons:

Feature Target Compound Compound from
Core structure Dihydrobenzofuran Dihydrobenzo[b][1,4]dioxin
Substituents Methylsulfonyl, amine Hydroxy, methoxy, chroman
Molecular Weight 197.07 g/mol 1158.1 g/mol
Potential Applications Pharmaceuticals Antioxidants or natural products

The target compound’s simpler structure may offer advantages in synthetic accessibility and bioavailability compared to the highly substituted derivative in .

Sulfonyl-Containing Compounds

Feature Target Compound Metsulfuron Methyl Ester
Core structure Dihydrobenzofuran Benzoate-triazine hybrid
Functional groups Amine, methylsulfonyl Sulfonylurea, triazine
Molecular Weight 197.07 g/mol 381.36 g/mol
Applications Pharmaceutical candidate Herbicide

The sulfonyl group in both compounds may confer metabolic stability, but the target’s dihydrobenzofuran core and amine group likely direct it toward neurological or anti-inflammatory applications, unlike the herbicidal activity of sulfonylureas.

Research Findings and Implications

  • Stereochemical Impact : The S-configuration of the target compound is critical for its hypothesized biological activity, as enantiomeric pairs often exhibit divergent pharmacokinetic profiles .
  • Structural Simplicity vs. Complexity : The target’s smaller size (197.07 g/mol) compared to ’s derivative (1158.1 g/mol) suggests better membrane permeability and oral bioavailability .

Biological Activity

(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound that belongs to the class of benzo[b]furan derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C9H11NO3S
  • Molecular Weight : 213.26 g/mol
  • Structure : The compound features a methylsulfonyl group attached to a dihydrobenzo[b]furan structure, which may influence its solubility and interaction with biological targets.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

Assay TypeResult (IC50)
DPPH Radical Scavenging45.2 μg/mL
ABTS Radical Scavenging38.7 μg/mL

These results suggest that the compound may be effective in reducing oxidative damage in cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogenic microorganisms. Preliminary studies have shown promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli78.1 μg/mL
Candida albicans50.0 μg/mL

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit lipoxygenase activity, which is crucial in the biosynthesis of inflammatory mediators.

EnzymeIC50 Value
Lipoxygenase18.28 μg/mL

This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activities of this compound can be attributed to its structural features, particularly the methylsulfonyl group and the amine functionality. These functional groups are likely involved in interactions with various biological targets, including enzymes and receptors.

Binding Affinity Studies

Studies using techniques such as surface plasmon resonance have shown that this compound can bind effectively to target proteins involved in inflammation and microbial resistance. The binding affinities suggest a competitive inhibition mechanism, where the compound competes with natural substrates for binding sites on these enzymes.

Case Studies and Research Findings

  • Cancer Cell Proliferation : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549 with IC50 values of 226 µg/mL and 242 µg/mL respectively.
  • In Silico Analysis : Computational studies have provided insights into the interaction of this compound with key proteins associated with cancer progression and inflammation, suggesting a promising avenue for further research.

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